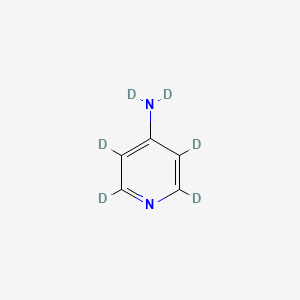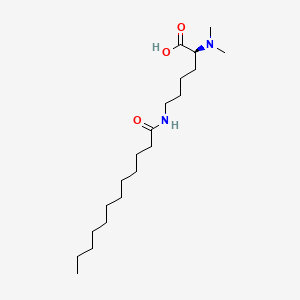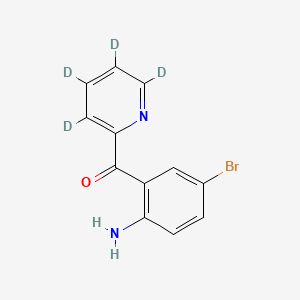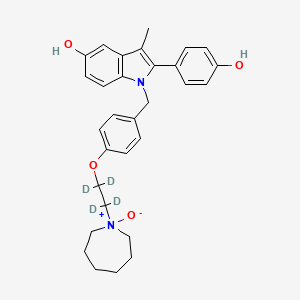
Bazedoxifen-d4 N-Oxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bazedoxifene-d4 N-Oxide is a deuterium-labeled derivative of Bazedoxifene, a selective estrogen receptor modulator (SERM). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Bazedoxifene. The deuterium labeling allows for more precise tracking and analysis in various biological systems .
Wissenschaftliche Forschungsanwendungen
Bazedoxifene-d4 N-Oxide is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Bazedoxifene in different conditions.
Biology: Helps in understanding the metabolic pathways and interactions of Bazedoxifene in biological systems.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of Bazedoxifene in the body.
Industry: Employed in the development of new drugs and therapeutic agents
Wirkmechanismus
Target of Action
Bazedoxifene-d4 N-Oxide primarily targets the estrogen receptors . These receptors play a crucial role in various physiological processes, including bone and lipid metabolism .
Mode of Action
Bazedoxifene-d4 N-Oxide is a Selective Estrogen Receptor Modulator (SERM) . It acts as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes . This dual action allows it to have estrogenic effects on some tissues (like bone), while having neutral or anti-estrogenic effects on other tissues (like breast and endometrium) .
Biochemical Pathways
Bazedoxifene-d4 N-Oxide affects the biochemical pathways related to bone resorption and turnover . It decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range . These effects on bone remodeling lead to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures .
Pharmacokinetics
Studies on bazedoxifene (the parent compound) have shown that it displays linear pharmacokinetics with doses ranging from 5 to 40 mg, with no unexpected accumulation . Bazedoxifene has an estimated oral bioavailability of 6% .
Result of Action
The primary result of Bazedoxifene-d4 N-Oxide’s action is the prevention of postmenopausal osteoporosis . It achieves this by reducing bone resorption and turnover, thereby increasing bone mineral density and reducing the risk of fractures . Additionally, it has been found to have potent inhibitory activity against both susceptible and drug-resistant strains of Plasmodium falciparum .
Biochemische Analyse
Biochemical Properties
Bazedoxifene-d4 N-Oxide, like its parent compound Bazedoxifene, acts as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes . It interacts with estrogen receptors, exhibiting high affinity binding . The nature of these interactions is dependent on the cellular context, with Bazedoxifene-d4 N-Oxide acting as an agonist in some cases and an antagonist in others .
Cellular Effects
Bazedoxifene-d4 N-Oxide has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of estrogen receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, Bazedoxifene has been shown to decrease bone resorption and reduce biochemical markers of bone turnover to the premenopausal range .
Molecular Mechanism
The molecular mechanism of action of Bazedoxifene-d4 N-Oxide involves binding interactions with estrogen receptors. Depending on the cell and tissue type, it can act as an agonist, activating the receptor, or as an antagonist, inhibiting the receptor . This can lead to changes in gene expression and influence various cellular processes .
Temporal Effects in Laboratory Settings
. This suggests that Bazedoxifene-d4 N-Oxide may also have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, Bazedoxifene has been shown to significantly reduce the size of endometriosis implants compared with the control group
Metabolic Pathways
Glucuronidation is the major metabolic pathway for Bazedoxifene . After oral administration, Bazedoxifene is metabolized by UDP-glucuronosyltransferases (UGTs) to bazedoxifene-4’-glucuronide (M4) and bazedoxifene-5-glucuronide (M5) .
Transport and Distribution
The specific transport and distribution mechanisms of Bazedoxifene-d4 N-Oxide within cells and tissues are not well-documented. Given its similarity to Bazedoxifene, it is likely that it also binds with high affinity to estrogen receptors and is distributed wherever these receptors are present .
Subcellular Localization
The subcellular localization of Bazedoxifene-d4 N-Oxide is not well-documented. Given its role as a modulator of estrogen receptors, it is likely that it is localized wherever these receptors are present within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Bazedoxifene-d4 N-Oxide involves several steps, starting with the synthesis of Bazedoxifene. The process typically includes:
Mixing Reaction Mass: The reaction mass comprises a Bazedoxifene intermediate.
Fixed Bed Catalytic Reaction: This step involves the use of a catalyst to facilitate the reaction.
Post-Treatment: The final step includes purification and isolation of the product.
Industrial Production Methods
Industrial production of Bazedoxifene-d4 N-Oxide follows similar steps but on a larger scale. The process is designed to ensure high reaction speed, repeated and continuous use of the catalyst, and high reaction safety. The method is environmentally friendly, with no wastewater or waste gas discharge .
Analyse Chemischer Reaktionen
Types of Reactions
Bazedoxifene-d4 N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The compound can undergo substitution reactions, particularly at the deuterium-labeled positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of Bazedoxifene, which are useful for pharmacokinetic and metabolic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bazedoxifene: The parent compound, used for similar research purposes.
Raloxifene: Another SERM with similar applications in osteoporosis treatment.
Tamoxifen: A well-known SERM used in breast cancer treatment.
Uniqueness
Bazedoxifene-d4 N-Oxide is unique due to its deuterium labeling, which allows for more precise tracking in metabolic studies. This feature makes it particularly valuable in pharmacokinetic research, providing insights that are not possible with non-labeled compounds .
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)-3-methyl-1-[[4-[1,1,2,2-tetradeuterio-2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O4/c1-22-28-20-26(34)12-15-29(28)31(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)36-19-18-32(35)16-4-2-3-5-17-32/h6-15,20,33-34H,2-5,16-19,21H2,1H3/i18D2,19D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBANWAZVCOMGU-AUZVCRNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCC[N+]4(CCCCCC4)[O-])C5=CC=C(C=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=C2C4=CC=C(C=C4)O)C)[N+]5(CCCCCC5)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

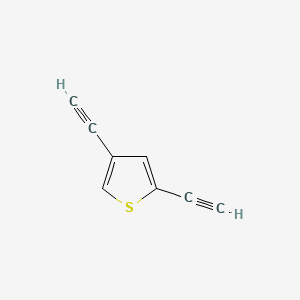
![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)
![3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B587961.png)
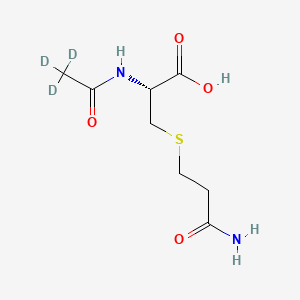

![1,3-Bis[4-(2-methoxyethyl)phenoxy]-](/img/structure/B587964.png)
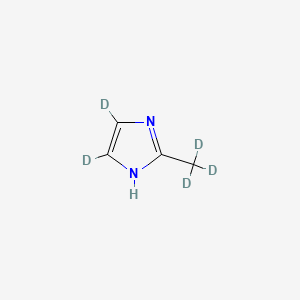
![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)
